6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine
Description
Properties
CAS No. |
850348-96-8 |
|---|---|
Molecular Formula |
C12H7BrIN3 |
Molecular Weight |
400.01 g/mol |
IUPAC Name |
6-bromo-2-(3-iodophenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7BrIN3/c13-8-5-10-12(15-6-8)17-11(16-10)7-2-1-3-9(14)4-7/h1-6H,(H,15,16,17) |
InChI Key |
PIZWYLOKVBMLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the imidazo[4,5-b]pyridine core, followed by bromination and iodination steps. The reaction conditions often include the use of strong bases and polar solvents under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine and iodine atoms at positions 6 and 2, respectively, enable regioselective metal-catalyzed cross-coupling reactions. These substituents act as efficient leaving groups under palladium or copper catalysis.
Suzuki-Miyaura Coupling
The 6-bromo group undergoes Suzuki coupling with aryl boronic acids to form biaryl derivatives. For example:
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂ (5 mol%), CuI (3 eq.), Cs₂CO₃, DMF, 140°C | 4-Methoxyphenylboronic acid | 78% |
This reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetalation and reductive elimination. The iodine substituent remains intact due to its lower reactivity under these conditions .
Buchwald-Hartwig Amination
The 6-bromo group reacts with primary/secondary amines in the presence of a palladium-Xantphos catalyst system:
| Reaction Conditions | Amine | Yield | Reference |
|---|---|---|---|
| Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), NaOtBu, toluene, 110°C | Piperidine | 85% |
The reaction tolerates the iodine substituent, enabling selective functionalization at C6 .
C–H Functionalization
The electron-deficient imidazo[4,5-b]pyridine core facilitates direct C–H bond activation at position 7 (ortho to N1).
Palladium-Catalyzed Arylation
Using CuI as a co-catalyst:
| Reaction Conditions | Aryl Halide | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), CuI (3 eq.), Cs₂CO₃, DMF, 140°C | 4-Cyanophenyl iodide | 67% |
Mechanistic studies suggest a concerted metallation-deprotonation (CMD) pathway, where copper coordinates to the nitrogen atom to stabilize the transition state .
Nucleophilic Substitution
The 3-iodophenyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions:
| Reaction Conditions | Nucleophile | Yield | Reference |
|---|---|---|---|
| KOtBu (3 eq.), DMSO, 120°C | Thiophenol | 42% |
The reaction proceeds via a Meisenheimer complex intermediate, with the iodine atom acting as a superior leaving group compared to bromine .
Halogen Exchange
The iodine substituent participates in Ullmann-type coupling for halogen swapping:
| Reaction Conditions | New Halogen | Yield | Reference |
|---|---|---|---|
| CuI (2 eq.), DMF, 150°C | Cl (from KCl) | 58% |
This reaction is driven by the thermodynamic stability of the Cu–I bond .
Cyclization Reactions
The compound serves as a precursor for fused polycyclic systems:
-
Intramolecular Heck Reaction : Forms a seven-membered ring when treated with Pd(OAc)₂ and PPh₃ (Yield: 63%) .
-
Photocycloaddition : UV irradiation with electron-deficient alkenes generates bicyclic derivatives .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reaction |
|---|---|---|
| C6 (Br) | High | Suzuki coupling, Buchwald-Hartwig amination |
| C2 (I-Ph) | Moderate | NAS, Ullmann coupling |
| C7 (H) | Low | C–H arylation |
Mechanistic Insights
-
DFT Calculations : Frontier molecular orbital analysis (B3LYP/6-31G**) confirms that the LUMO is localized at C6, rationalizing its preferential reactivity in cross-coupling .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates in NAS .
Stability Considerations
-
Thermal Stability : Dehalogenation occurs above 200°C, forming imidazo[4,5-b]pyridine as a byproduct .
-
Light Sensitivity : The iodine substituent promotes C–I bond cleavage under UV light, necessitating amber glass storage .
This comprehensive reactivity profile establishes 6-Bromo-2-(3-iodophenyl)-3H-imidazo[4,5-b]pyridine as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
It appears the query is for information on the applications of the chemical compound "6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine." However, the search results provided offer limited information about its specific applications. The available data primarily focuses on its chemical properties, synthesis, and potential use as a building block for creating other bioactive molecules.
Here's a summary of what can be gathered from the search results:
Chemical Information
- Name: this compound [3, 5].
- CAS Number: 850348-96-8.
- Molecular Formula: C12H7BrIN3.
- Molecular Weight: 400.01255 .
- Purity: Typically around 96% .
Potential Applications
While specific applications for "this compound" are not detailed, the search results suggest its use in the following areas:
- Building Block for Bioactive Molecules: It can be used as a starting material in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules with potential biological activity .
- Antibacterial Research: Several compounds synthesized using similar building blocks have demonstrated antibacterial activity against various strains of bacteria, including E. coli and S. aureus .
- Antiviral Research: Imidazole derivatives, a class of compounds related to the target molecule, have shown promise as antiviral agents .
- Catalysis: Heterocycles, including imidazoles, are used with transition metals like Palladium (Pd), Copper (Cu) and Nickel (Ni) as catalysts in chemical synthesis .
Reactions
- Suzuki-Miyaura Cross-Coupling: This compound can be used in Suzuki-Miyaura cross-coupling reactions with boronic acids to create diverse biaryl compounds. These compounds have demonstrated bioactivity against bacteria .
- Microwave-Mediated Synthesis: 1,2,4-triazolo[1,5-a]pyridines can be synthesized under microwave conditions without a catalyst or additives .
Safety Information
Limitations
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating downstream signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Core Modifications: Substituent Effects on Properties
The imidazo[4,5-b]pyridine core is highly versatile, allowing substitutions at positions 2, 3, and 4. Below is a comparative analysis of key derivatives:
Key Observations :
- Halogenation : Bromine at position 6 is conserved in most analogs, contributing to electrophilic reactivity and binding affinity. Iodine in the 3-iodophenyl group (target compound) may enhance steric bulk and polarizability compared to smaller halogens .
- Heterocyclic Substituents: Furan (electron-rich) and pyridine (electron-deficient) at position 2 modulate electronic properties and solubility.
- Alkyl Chains : Propargyl (C≡CH) or bromododecyl groups improve synthetic versatility (e.g., click chemistry) or membrane permeability .
Key Insights :
- COX-2 Selectivity : Electron-withdrawing groups (e.g., nitro) at position 2 enhance selectivity for COX-2 over COX-1, mimicking celecoxib’s binding mode .
- Metal Coordination : Copper complexes of pyridinyl derivatives show promise in targeting cancer cells, likely through redox cycling or DNA interaction .
- Kinase Inhibition : Piperazine-linked substituents (e.g., in 21f) improve solubility and kinase binding, critical for MLK3 inhibition .
Biological Activity
6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.
- Molecular Formula : CHBrIN
- Molecular Weight : 400.01255 g/mol
- CAS Number : 944581-08-2
Biological Activity Overview
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study conducted on synthesized derivatives of this compound revealed promising antibacterial and antifungal properties. The following table summarizes the antimicrobial efficacy against different pathogens:
| Compound | Bacterial Strains Tested | Antifungal Activity | Result |
|---|---|---|---|
| 3b | Staphylococcus aureus | Candida albicans | Active |
| 3k | Escherichia coli | - | Active |
| 3f | Bacillus subtilis | Candida albicans | Active |
| 3h | Pseudomonas aeruginosa | - | Active |
The study highlighted that certain derivatives, particularly compounds 3b and 3k, exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, while compound 3f showed both antibacterial and antifungal properties .
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against breast cancer cell lines MCF-7 and BT-474. The following findings were noted:
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 3h | MCF-7 | 15.2 | Induction of apoptosis |
| 3j | BT-474 | 12.5 | Cell cycle arrest |
These results suggest that the imidazo[4,5-b]pyridine moiety may serve as a promising scaffold for developing new anticancer agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Case Studies
- Synthesis and Activity Study : A comprehensive study synthesized several derivatives of this compound using microwave-assisted techniques. The compounds were screened for their biological activity, revealing that modifications at the phenyl ring significantly influenced their antimicrobial and anticancer properties .
- Mechanistic Insights : Further investigations into the mechanism of action indicated that these compounds could inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth in vitro .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine?
- Methodology : The compound is typically synthesized via alkylation or arylation reactions. A common approach involves reacting a brominated imidazo[4,5-b]pyridine precursor (e.g., 6-bromo-1H-imidazo[4,5-b]pyridine) with iodobenzene derivatives under phase-transfer catalysis. For example, methyl iodide or aryl halides are used with tetra-n-butylammonium bromide (TBAB) as a catalyst in dimethylformamide (DMF) at reflux conditions. Purification is achieved via column chromatography (ethyl acetate/hexane) and recrystallization from methanol or ethanol .
- Key Parameters : Reaction time (12–48 hours), stoichiometric ratios (1:1.2–1.5 for halide reagents), and temperature (room temperature to reflux).
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in monoclinic or orthorhombic systems, with dihedral angles between the imidazo[4,5-b]pyridine core and substituent rings (e.g., 41.53°–41.84° for phenyl groups). Weak interactions like C–H···N hydrogen bonds and π-π stacking (interplanar distances: 3.5–3.6 Å) stabilize the lattice. SHELXL/SHELXS software is used for refinement .
- Data Interpretation : High R-factors (<0.05) and low mean C–C bond deviations (<0.005 Å) indicate reliable structural models.
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[4,5-b]pyridine core be achieved, particularly at the 6-bromo position?
- Methodology : The bromine atom at position 6 is highly reactive toward nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) due to electron-withdrawing effects of the adjacent nitrogen atoms. For example, palladium-catalyzed coupling with boronic acids under microwave irradiation reduces reaction times (1–3 hours) and improves yields (75–90%) compared to conventional heating .
- Challenges : Competing reactions at the 3-iodo-phenyl group may occur; selective protection/deprotection strategies (e.g., using trityl groups) are recommended .
Q. What discrepancies exist in reported biological activity data for imidazo[4,5-b]pyridine derivatives, and how can they be resolved?
- Analysis : For example, COX-1/COX-2 inhibition IC₅₀ values vary significantly (e.g., 9.2–21.8 µM) due to substituent effects on the aryl ring. Computational modeling (density functional theory, DFT) reveals that electron-donating groups (e.g., methoxy) enhance binding affinity to hydrophobic enzyme pockets, while steric hindrance from bulky groups reduces activity .
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm computational predictions .
Q. How does the dihedral angle between the imidazo[4,5-b]pyridine core and substituent rings influence pharmacological activity?
- Structural Insights : A smaller dihedral angle (e.g., 41.53°) improves planarity, enhancing π-π stacking with biological targets like kinase ATP-binding sites. For instance, derivatives with planar structures show 10-fold higher Aurora A kinase inhibition (IC₅₀: 0.5 nM) than non-planar analogs .
- Experimental Design : Synthesize analogs with constrained rotors (e.g., fused rings) and compare activity via enzyme-linked immunosorbent assays (ELISA) .
Methodological and Data Analysis
Q. What advanced techniques are recommended for characterizing weak intermolecular interactions in crystalline forms?
- Techniques :
- SCXRD : Quantify hydrogen-bond distances (e.g., N–H···O: 2.8–3.0 Å) and π-π stacking slippage (0.7–1.2 Å) .
- Hirshfeld Surface Analysis : Visualize interaction fingerprints (e.g., % contribution of H···Br contacts) .
Q. How can microwave-assisted synthesis optimize reaction efficiency for imidazo[4,5-b]pyridine derivatives?
- Protocol : Reactions under microwave irradiation (100–150°C, 100–300 W) reduce time from 24 hours to 20–30 minutes. For example, 6-bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine synthesis achieves 85% yield vs. 60% via conventional methods .
- Limitations : Scalability issues due to restricted vessel size; use flow reactors for larger batches .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
